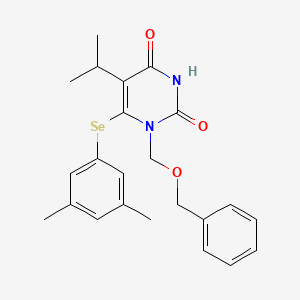

2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-

Description

The compound 2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-5-(1-methylethyl)-1-((phenylmethoxy)methyl)- is a pyrimidinedione derivative characterized by three key substituents:

- 6-position: A seleno group attached to a 3,5-dimethylphenyl ring.

- 5-position: An isopropyl (1-methylethyl) group.

- 1-position: A phenylmethoxy (benzyloxymethyl) protecting group.

This structure combines a heterocyclic pyrimidinedione core with a rare selenium-containing substituent, which may confer unique electronic, steric, and biological properties compared to sulfur or oxygen analogs.

Properties

IUPAC Name |

6-(3,5-dimethylphenyl)selanyl-1-(phenylmethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3Se/c1-15(2)20-21(26)24-23(27)25(14-28-13-18-8-6-5-7-9-18)22(20)29-19-11-16(3)10-17(4)12-19/h5-12,15H,13-14H2,1-4H3,(H,24,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPDLQHKJKCNAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)[Se]C2=C(C(=O)NC(=O)N2COCC3=CC=CC=C3)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3Se | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169245 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-5-(1-methylethyl)-1-((phenylmethoxy)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172256-12-1 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-5-(1-methylethyl)-1-((phenylmethoxy)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172256121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-5-(1-methylethyl)-1-((phenylmethoxy)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2,4(1H,3H)-Pyrimidinedione derivatives are an important class of compounds in medicinal chemistry due to their diverse biological activities. The specific compound “2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-5-(1-methylethyl)-1-((phenylmethoxy)methyl)-” has garnered interest for its potential therapeutic applications, particularly in oncology and as an enzyme inhibitor.

The biological activity of pyrimidinedione derivatives is often linked to their ability to inhibit key enzymes involved in DNA biosynthesis. These include:

- Dihydrofolate reductase (DHFR)

- Thymidylate synthase (TSase)

- Thymidine phosphorylase (TPase)

- Reverse transcriptase (RTase)

These enzymes are crucial for the proliferation of cancer cells, making pyrimidinedione derivatives potential candidates for anticancer therapies .

Anticancer Activity

Research indicates that similar pyrimidine derivatives exhibit significant cytotoxicity against various human cancer cell lines. For instance, compounds have shown effectiveness against:

- Hep3B (liver cancer)

- MDA-MB-453 (breast cancer)

- HL-60 (leukemia)

Studies have demonstrated that these compounds can hinder cell viability and induce apoptosis in these cancer cell lines .

Antimicrobial Properties

The synthesized pyrimidinedione derivatives have also been evaluated for antimicrobial activity. In vitro studies revealed that they possess moderate antibacterial effects against Gram-positive and Gram-negative bacteria, including:

- Escherichia coli

- Staphylococcus aureus

These findings suggest that the compound may have potential applications in treating bacterial infections .

Antioxidant Activity

Some studies have highlighted the antioxidant properties of selenium-containing pyrimidine derivatives. For example, a related compound demonstrated the ability to scavenge superoxide radicals and protect against oxidative stress-induced cytotoxicity in neuronal cells. This activity is attributed to the activation of mitogen-activated protein kinase (MAPK) pathways .

Synthesis and Evaluation

A study synthesized several 6-substituted pyrimidine-2,4-diones and evaluated their biological activities. The results indicated that certain modifications at the 6-position significantly enhanced their anticancer and antimicrobial properties. The synthesized compounds were characterized using NMR and IR spectroscopy, confirming the presence of functional groups associated with biological activity .

Table of Biological Activities

Scientific Research Applications

Table 1: Summary of Synthesis Methods

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Formation | Barbituric acid + Malononitrile | Create pyrimidinedione core |

| Functionalization | Oxidizing agents (e.g., KMnO₄) | Introduce functional groups |

| Reduction | LiAlH₄ | Modify oxidation state |

| Substitution | Nucleophiles | Replace existing groups with desired substituents |

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for the development of derivatives with tailored properties for specific applications.

Biology

The biological activity of 2,4(1H,3H)-pyrimidinedione derivatives has been explored extensively:

- Antibiotic Development : Research indicates potential use in developing novel antibiotics against pathogens like Mycobacterium tuberculosis .

- Enzyme Interaction Studies : Investigations into its interaction with enzymes such as pyrimidine reductases have shown promise in understanding metabolic pathways in plants .

Medicine

This compound exhibits promising therapeutic properties:

- Anticancer Activity : Several studies have reported its efficacy in inhibiting cancer cell proliferation in various types of cancer including non-small cell lung cancer (NSCLC) and glioma .

- Anti-inflammatory Properties : Research suggests potential applications in treating inflammatory diseases by modulating immune responses.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for use in pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Activity

A study investigated the effects of a derivative of 2,4(1H,3H)-pyrimidinedione on NSCLC cells. The results indicated significant inhibition of cell proliferation with an IC50 value demonstrating its potency as an anticancer agent.

Case Study 2: Antibiotic Development

Research focused on synthesizing derivatives aimed at combating tuberculosis. The structural modifications led to enhanced antibacterial activity compared to existing antibiotics, highlighting the compound's potential in drug development .

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes structurally related pyrimidinedione derivatives and their key substituents:

| Compound Name / ID (Evidence) | 5-position | 6-position | 1-position | Notable Features |

|---|---|---|---|---|

| Target Compound | Isopropyl | (3,5-dimethylphenyl)seleno | Phenylmethoxymethyl | Selenium substituent |

| 6-(3,5-Dimethylbenzyl)-5-ethyl... (7,8) | Ethyl | 3,5-dimethylbenzyl | 2-phenylethoxymethyl | Benzyl group; crystal data |

| FMAU (6) | Methyl | Fluoro-arabinofuranosyl | 2-deoxy-2-fluoro-ß-D-arabino | Antiviral nucleoside analog |

| 5-Ethyl-6-ethynyl derivative (5) | Ethyl | Ethynyl | Hydroxyethoxymethyl | Ethynyl group; safety data |

| 2d, 2p (2) | Variable | Methoxy/chloro | Variable | Thymidine phosphorylase inhibition |

| 3,6-Dimethyl-5-(isopropylamino)... (10) | Isopropylamino | Methyl | Phenyl | Amino substituent; solubility |

Key Observations :

- Selenium vs.

- Benzyloxymethyl Group: Similar to FMAU’s arabinofuranosyl group, this substituent may enhance membrane permeability or resistance to enzymatic degradation .

- Isopropyl at 5-position : Compared to ethyl or methyl groups (–7), the isopropyl group introduces greater steric hindrance, possibly affecting substrate-enzyme compatibility .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this selenium-containing pyrimidinedione derivative?

- Methodology : Utilize microwave-assisted synthesis (as demonstrated for analogous pyrimidinediones) to enhance reaction efficiency and yield. For example, solvent-free microwave protocols reduce side reactions and improve regioselectivity . Key steps include:

- Precursor preparation: Start with a 2,4-pyrimidinedione core functionalized with an isopropyl group and benzyloxymethyl substituent.

- Selenation: Introduce the 3,5-dimethylphenyl seleno group via nucleophilic substitution or transition metal-catalyzed coupling (e.g., using SeCl₂ or arylselenol reagents). Monitor reaction progress via TLC or HPLC.

- Purification: Use column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization for high-purity isolation.

Q. What analytical techniques are critical for structural confirmation of this compound?

- Methodology :

- X-ray crystallography : Resolve the 3D structure to confirm the seleno group’s position and steric effects from the isopropyl and benzyloxymethyl substituents .

- NMR spectroscopy : Assign peaks using ¹H, ¹³C, and ⁷⁷Se NMR (if accessible). The ⁷⁷Se NMR can confirm selenium incorporation and electronic environment .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion validation.

Q. How does the selenium substituent influence the compound’s reactivity under oxidative conditions?

- Methodology :

- Perform controlled oxidation experiments (e.g., with H₂O₂ or mCPBA) and monitor via UV-Vis spectroscopy or LC-MS.

- Compare stability with non-selenium analogs (e.g., sulfur or oxygen derivatives) to assess selenium’s redox sensitivity.

- Use DFT calculations to predict oxidation pathways and intermediates .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across structurally similar pyrimidinediones?

- Methodology :

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., seleno vs. thio groups, isopropyl vs. ethyl chains) and test antiviral or enzyme inhibition activity.

- Orthogonal assays : Validate results using multiple assays (e.g., cell-based antiviral assays vs. enzymatic inhibition screens) to rule out assay-specific artifacts .

- Molecular docking : Compare binding modes with target proteins (e.g., viral polymerases) to explain potency differences .

Q. How can researchers elucidate the role of the benzyloxymethyl group in modulating pharmacokinetic properties?

- Methodology :

- LogP determination : Measure partition coefficients (octanol/water) to assess lipophilicity.

- Metabolic stability assays : Incubate the compound with liver microsomes and analyze degradation via LC-MS.

- Prodrug potential : Test hydrolysis under physiological conditions (pH 7.4 buffer, esterase exposure) to evaluate if the group acts as a protective moiety .

Q. What advanced techniques are required to study selenium’s electronic effects on the pyrimidinedione core?

- Methodology :

- X-ray photoelectron spectroscopy (XPS) : Analyze selenium’s oxidation state and electron density.

- Electrochemical studies : Cyclic voltammetry to measure redox potentials and correlate with biological activity.

- Computational modeling : Natural bond orbital (NBO) analysis to quantify hyperconjugative interactions involving selenium .

Data Contradiction Analysis

Q. How should discrepancies in synthetic yields between conventional and microwave methods be addressed?

- Methodology :

- Parameter optimization : Systematically vary microwave power, temperature, and irradiation time to identify optimal conditions.

- Byproduct analysis : Use GC-MS or NMR to identify side products (e.g., de-selenated intermediates) and adjust reagent stoichiometry.

- Scale-up validation : Compare lab-scale (mg) vs. pilot-scale (g) synthesis to assess reproducibility .

Experimental Design Considerations

Q. What controls are essential when evaluating this compound’s antiviral activity?

- Methodology :

- Negative controls : Include uninfected cells and vehicle-only treatments.

- Positive controls : Use established antiviral agents (e.g., acyclovir for herpesviruses).

- Cytotoxicity assays : Measure CC₅₀ values (e.g., via MTT assay) to ensure activity is not due to cell death .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.